![molecular formula C18H13Cl2N3O2S B5562144 4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)
4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiophene derivatives involves the Gewald reaction, a versatile method for constructing thiophene rings. For instance, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a related compound, was synthesized using a cold condensation process of aniline and ethyl cyanoacetate, followed by a reaction with p-chloro acetophenone, sulfur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011). This method showcases the foundational steps that could be adapted for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and Mass spectral data. For example, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a compound with a structure somewhat analogous to the target, was determined by X-ray diffraction, indicating the importance of crystallography in understanding the molecular conformation (Prasanth et al., 2015).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the synthesis of thiophene derivatives often involves reactions with different substituted aryl aldehydes to yield new Schiff bases, demonstrating the compound's versatility in forming new chemical entities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a critical role in the compound's applications. The crystalline structure of related compounds, determined through X-ray diffraction, offers insights into the intermolecular interactions and stability (Nirmala, Chopra, Mohan, Saravanan, & Vasu, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are crucial for understanding the compound's applications and behavior. Studies on similar compounds have demonstrated their reactivity and provided a basis for predicting the behavior of the target compound (Saeed & Wong, 2012).
科学的研究の応用
Synthesis and Characterization
A foundational aspect of research on this compound involves its synthesis and structural analysis. Bhattacharjee, Saravanan, and Mohan (2011) described the synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide through the Gewald reaction, highlighting its potential in creating Schiff bases with CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, Arora et al. (2013) synthesized and characterized Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, focusing on their antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial and Anti-inflammatory Applications
The compound and its derivatives have been evaluated for their antimicrobial properties. For instance, Arora et al. (2013) explored the antimicrobial activity of Schiff bases derived from this compound, contributing to the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Moreover, Kumar, Anupama, and Khan (2008) assessed the anti-inflammatory and antioxidant activities of acid chloride derivatives of a similar thiophene compound, suggesting its potential in therapeutic applications (Kumar, Anupama, & Khan, 2008).
Structural and Physicochemical Studies
The structural and physicochemical properties of derivatives related to this compound have been extensively studied. For example, Palmer, Richards, and Lisgarten (1995) investigated the crystal structure of a related compound, emphasizing the importance of intermolecular hydrogen bonds in stabilizing its structure (Palmer, Richards, & Lisgarten, 1995).
Novel Syntheses and Applications
Research has also focused on novel syntheses techniques and applications of thiophene derivatives. Abaee and Cheraghi (2013) developed a four-component Gewald reaction under aqueous conditions for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, illustrating a facile synthesis approach (Abaee & Cheraghi, 2013).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-11-3-1-10(2-4-11)14-9-26-17(15(14)16(21)24)23-18(25)22-13-7-5-12(20)6-8-13/h1-9H,(H2,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOKRSQNBJMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
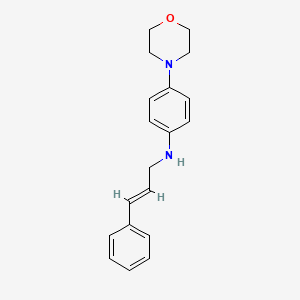
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
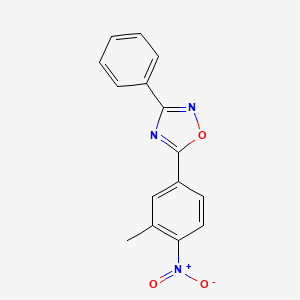
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
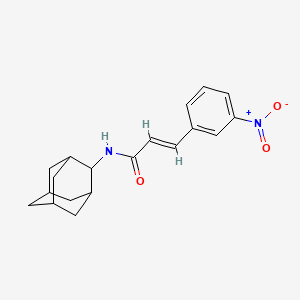
![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
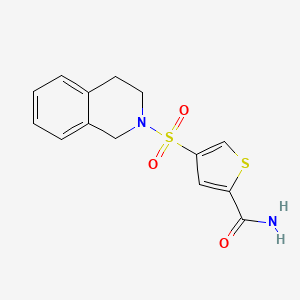
![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)
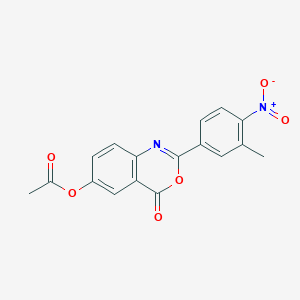
![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)